β-1,4-Galactosyltransferase I (β4Gal-T1) Discriminates 250-Fold Against UDP-Glucose as Glucosyl Donor
Bovine β4Gal-T1, a canonical mammalian galactosyltransferase, transfers glucose (Glc-T activity) from UDP-Glc at an efficiency of only 0.3–0.4% relative to its native galactosyltransferase (Gal-T) activity with UDP-Gal [1][2]. This >250-fold discrimination (0.3% relative rate) is measured under identical assay conditions with the same acceptor (GlcNAc). The discrimination is not due to differential binding; crystal structures show that the O4 hydroxyl orientation of glucose creates steric hindrance that impairs catalysis, not binding [2].
| Evidence Dimension | Relative glucosyltransferase (Glc-T) activity vs. galactosyltransferase (Gal-T) activity |
|---|---|
| Target Compound Data | Gal-T activity with UDP-Gal set as 100% reference |
| Comparator Or Baseline | UDP-Glc: Glc-T activity = 0.3–0.4% of Gal-T activity |
| Quantified Difference | ≥250-fold preference for UDP-Gal over UDP-Glc |
| Conditions | Bovine β4Gal-T1; GlcNAc acceptor; Mn²⁺ present; pH 8.4; 30 °C |
Why This Matters
Procurement of UDP-Glc as a 'cost-saving' donor substitute for β4Gal-T1-catalyzed galactosylation will result in >99.6% loss of enzymatic activity.
- [1] Ramakrishnan B, Shah PS, Qasba PK. α-Lactalbumin (LA) stimulates milk β-1,4-galactosyltransferase I (β4Gal-T1) to transfer glucose from UDP-glucose to N-acetylglucosamine: Crystal structure of β4Gal-T1·LA complex with UDP-Glc. J Biol Chem. 2001;276(40):37640-37647. View Source
- [2] Ramakrishnan B, Qasba PK. Mutation of arginine 228 to lysine enhances the glucosyltransferase activity of bovine β-1,4-galactosyltransferase I. Biochemistry. 2005;44(6):2285-2294. View Source
